2-[1-(3-Bromophenyl)-4,4-difluorocyclohexyl]acetic acid
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Overview
Description
2-[1-(3-Bromophenyl)-4,4-difluorocyclohexyl]acetic acid is an organic compound that features a bromophenyl group, a difluorocyclohexyl ring, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-Bromophenyl)-4,4-difluorocyclohexyl]acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination: Introduction of a bromine atom to the phenyl ring.
Cyclohexylation: Formation of the difluorocyclohexyl ring.
Acetylation: Addition of the acetic acid moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-Bromophenyl)-4,4-difluorocyclohexyl]acetic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the acetic acid moiety to other functional groups.
Reduction: Reduction of the bromophenyl group.
Substitution: Replacement of the bromine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
2-[1-(3-Bromophenyl)-4,4-difluorocyclohexyl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-[1-(3-Bromophenyl)-4,4-difluorocyclohexyl]acetic acid exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Similar structure but lacks the difluorocyclohexyl ring.
2,4-Difluorophenylacetic acid: Contains difluorophenyl group but lacks the bromine atom.
Cyclohexylacetic acid: Contains the cyclohexyl ring but lacks the bromophenyl and difluoro groups.
Uniqueness
2-[1-(3-Bromophenyl)-4,4-difluorocyclohexyl]acetic acid is unique due to the combination of the bromophenyl group, difluorocyclohexyl ring, and acetic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
IUPAC Name |
2-[1-(3-bromophenyl)-4,4-difluorocyclohexyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrF2O2/c15-11-3-1-2-10(8-11)13(9-12(18)19)4-6-14(16,17)7-5-13/h1-3,8H,4-7,9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYKOJGBDCVNFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1(CC(=O)O)C2=CC(=CC=C2)Br)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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